(E)-3-((2,5-dimethylphenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile
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Description
(E)-3-((2,5-dimethylphenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C22H21N3OS and its molecular weight is 375.49. The purity is usually 95%.
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Scientific Research Applications
Polymer Modification and Medical Applications
Functional Modification of Poly Vinyl Alcohol/Acrylic Acid Hydrogels : A study described the modification of radiation-induced poly vinyl alcohol/acrylic acid hydrogels through condensation reactions with various amines, including 2-aminothiazole, to form amine-treated polymers. These modified polymers exhibited increased thermal stability and showed promising antibacterial and antifungal activities, suggesting their potential for medical applications (Aly, Aly, & El-Mohdy, 2015).
Optoelectronic and Photonic Devices
Donor-acceptor Substituted Thiophene Dyes for Enhanced Nonlinear Optical Limiting : This research focused on the synthesis and characterization of thiophene dyes with potential applications in protecting human eyes and optical sensors, as well as stabilizing light sources in optical communications. The study highlights the importance of donor-acceptor substitution for achieving effective nonlinear absorption and optical limiting behavior, relevant to the functionalities similar to those in the queried compound (Anandan et al., 2018).
Antibacterial and Antifungal Activities
Cycloaddition Reactions of 5-(2-thienyl)methylene Derivatives of Thiazolidinone-4-thiones and Their Antimicrobial Activities : The study elaborates on the synthesis and antimicrobial testing of new compounds derived from cycloaddition reactions involving acrylonitrile. These compounds demonstrated significant antimicrobial activities, suggesting their potential use in developing new antimicrobial agents (Ead, Metwalli, & Morsi, 1990).
Corrosion Inhibition
Synthesis and Potential Applications of Some Thiazoles as Corrosion Inhibitor : This research presents the synthesis of thiazoles and their application as corrosion inhibitors for copper in acidic conditions. The study underscores the utility of thiazole derivatives in protecting metal surfaces from corrosion, indicating potential industrial applications for compounds with similar structures (Farahati et al., 2019).
Properties
IUPAC Name |
(E)-3-(2,5-dimethylanilino)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3OS/c1-4-26-19-9-7-17(8-10-19)21-14-27-22(25-21)18(12-23)13-24-20-11-15(2)5-6-16(20)3/h5-11,13-14,24H,4H2,1-3H3/b18-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMJBJJKFNUUQP-QGOAFFKASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=C(C=CC(=C3)C)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=C(C=CC(=C3)C)C)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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